Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229948
InChI: InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H13ClFNO4S
Molecular Weight: 309.74 g/mol

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate

CAS No.:

Cat. No.: VC18229948

Molecular Formula: C11H13ClFNO4S

Molecular Weight: 309.74 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate -

Specification

Molecular Formula C11H13ClFNO4S
Molecular Weight 309.74 g/mol
IUPAC Name tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate
Standard InChI InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15)
Standard InChI Key RGKVSPAQKUHDHL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F

Introduction

Structural and Chemical Identity

Molecular Characteristics

The compound’s IUPAC name is tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate, with a molecular weight of 309.74 g/mol . Its structure combines a tert-butyl carbamate group with a fluorinated phenyl ring bearing a chlorosulfonyl moiety, enabling diverse reactivity.

Table 1: Key Identifiers

PropertyValue
CAS Number2228804-12-2
Molecular FormulaC₁₁H₁₃ClFNO₄S
Molecular Weight309.74 g/mol
SMILESCC(C)(C)OC(=O)NC₁=CC(=C(C=C₁)S(=O)(=O)Cl)F
Purity Specification≥98% (HPLC)

The tert-butyl group enhances steric protection of the carbamate, while the chlorosulfonyl moiety serves as a leaving group for nucleophilic substitutions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves reacting 3-fluoro-4-chlorosulfonyl aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This method parallels the preparation of analogous carbamates, where the amine group attacks the electrophilic carbonyl carbon of the chloroformate.

Table 2: Related Halogenated Carbamates

CompoundMolecular FormulaMolar Mass (g/mol)
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamateC₁₁H₁₄ClNO₄S291.75
tert-Butyl (4-bromo-3-chloro-2-fluorophenyl)carbamateC₁₁H₁₂BrClFNO₂324.57

Mechanistic Insights

The chlorosulfonyl group undergoes nucleophilic displacement with amines to form sulfonamides, a reaction critical for introducing antimicrobial functionalities. Recent studies demonstrate its utility in synthesizing sulfamoyl ureas via intermediates like aza-sulfene (Scheme 1) . For example, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) reacts with amines to generate sulfamoyl ureas through a zwitterionic intermediate .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 1750 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-F).

  • NMR: ¹⁹F NMR shows a singlet at δ -110 ppm (C-F), while ¹H NMR exhibits a tert-butyl triplet at δ 1.3 ppm.

Pharmaceutical Applications

Antimicrobial Agents

Sulfonamide derivatives of this compound inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. For instance, N-(4-sulfamoylphenyl) analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

Antimalarial Activity

Fluorinated carbamates demonstrate nanomolar IC₅₀ values against Plasmodium falciparum by targeting heme detoxification pathways. Structural analogs with electron-withdrawing groups show enhanced potency due to improved target binding .

Future Directions

Drug Development

Ongoing research focuses on derivatizing the chlorosulfonyl group to create covalent inhibitors for oncology targets like KRAS G12C .

Process Optimization

Continuous-flow synthesis could enhance yield and reduce reaction times from 12 hours to <2 hours.

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